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Compound of Interest

Compound Name: PF 00337210

Cat. No.: B1683840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing in vivo

studies in mice to evaluate the efficacy of PF-00337210, a potent and selective VEGFR2

tyrosine kinase inhibitor. While specific preclinical dosing schedules for PF-00337210 in mice

are not extensively detailed in publicly available literature, this document synthesizes known

information about the compound's characteristics with established protocols for similar oral

anti-angiogenic agents in xenograft models.

Compound Information:

PF-00337210 is an orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth

Factor Receptor 2 (VEGFR2).[1] By selectively binding to and inhibiting the phosphorylation of

VEGFR2, PF-00337210 can suppress angiogenesis and tumor growth.[1] Preclinical studies

have demonstrated its dose-dependent anti-tumor efficacy in mouse models, including human

colon carcinoma xenografts.

Quantitative Data Summary
The following table outlines a representative dosing schedule for PF-00337210 in a mouse

xenograft model. It is crucial to note that these values are illustrative and should be optimized

for specific cell lines and mouse strains through initial dose-range-finding studies.
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Parameter Details Rationale

Mouse Strain Athymic Nude (nu/nu) or SCID

Immunocompromised strains

are required for the

engraftment of human tumor

xenografts.

Tumor Model
Human Colon Carcinoma (e.g.,

MV522) Xenograft

Based on available preclinical

data indicating efficacy in this

tumor type.

Route of Administration Oral Gavage (p.o.)
PF-00337210 is reported to be

orally bioavailable.

Vehicle
0.5% Methylcellulose in sterile

water

A common vehicle for oral

administration of hydrophobic

compounds in preclinical

studies.

Dosage Range 1 - 10 mg/kg

This is a typical starting range

for potent kinase inhibitors in

mouse xenograft models. A

dose-response study is

recommended.

Dosing Frequency
Once or Twice Daily (QD or

BID)

The selection between once or

twice daily dosing should be

informed by pharmacokinetic

studies determining the

compound's half-life.

Treatment Duration 14 - 28 days

A standard duration for

assessing anti-tumor efficacy

in xenograft models.

Endpoint Tumor Growth Inhibition (TGI)

Primary efficacy endpoint.

Tumor volume and body

weight should be monitored

regularly.
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Experimental Protocols
Xenograft Model Establishment
Objective: To establish subcutaneous tumors from a human cancer cell line in

immunocompromised mice.

Materials:

Human colon carcinoma cell line (e.g., MV522)

Culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-Buffered Saline (PBS), sterile

Matrigel® (optional, can improve tumor take rate)

6-8 week old female athymic nude mice

Syringes and needles (27-30 gauge)

Calipers

Procedure:

Culture MV522 cells to ~80% confluency.

Harvest cells using trypsin-EDTA and wash twice with sterile PBS.

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7

cells/mL.

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of

each mouse.

Monitor mice for tumor formation. Once tumors are palpable, begin measuring tumor volume

2-3 times per week using calipers. The formula (Length x Width^2) / 2 can be used to

calculate tumor volume in mm^3.
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When the average tumor volume reaches 100-150 mm^3, randomize the mice into treatment

and control groups.

Dosing and Monitoring
Objective: To administer PF-00337210 and monitor its effect on tumor growth and animal well-

being.

Materials:

PF-00337210

Vehicle (0.5% Methylcellulose)

Oral gavage needles

Animal balance

Procedure:

Prepare the dosing solutions of PF-00337210 in the vehicle at the desired concentrations.

Administer the designated dose of PF-00337210 or vehicle to each mouse via oral gavage

according to the predetermined schedule (e.g., once daily).

Monitor tumor volume and body weight 2-3 times per week.

Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, or

fur texture).

At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for further

analysis (e.g., pharmacodynamic marker analysis, histology).
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VEGFR2 Signaling Pathway and Inhibition by PF-00337210
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Caption: VEGFR2 signaling cascade and the inhibitory action of PF-00337210.

Experimental Workflow
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In Vivo Efficacy Study Workflow
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Caption: Workflow for an in vivo efficacy study of PF-00337210 in a mouse xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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